molecular formula C7H5Cl3N2S B1301587 1-(2,4,6-Trichlorophenyl)-2-thiourea CAS No. 31118-87-3

1-(2,4,6-Trichlorophenyl)-2-thiourea

Cat. No.: B1301587
CAS No.: 31118-87-3
M. Wt: 255.5 g/mol
InChI Key: ZUSZPZPGZMEXLA-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichlorophenyl)-2-thiourea is an organic compound characterized by the presence of a trichlorophenyl group attached to a thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure imparts specific chemical properties that make it valuable for research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4,6-Trichlorophenyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloroaniline with thiocyanate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2,4,6-Trichloroaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid.

    Procedure: The 2,4,6-trichloroaniline is dissolved in a suitable solvent, and ammonium thiocyanate is added. The mixture is heated under reflux, and hydrochloric acid is added dropwise. The reaction mixture is then stirred for several hours until the formation of this compound is complete.

    Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trichlorophenyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the trichlorophenyl group to less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Less chlorinated phenylthiourea derivatives.

    Substitution: Various substituted phenylthiourea compounds.

Scientific Research Applications

1-(2,4,6-Trichlorophenyl)-2-thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trichlorophenyl)-2-thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The trichlorophenyl group enhances the compound’s binding affinity to these targets, while the thiourea moiety contributes to its reactivity. The exact pathways and molecular targets vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2,4,6-Trichlorophenyl)-2-thiourea can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-2-thiourea: Lacks one chlorine atom, resulting in different chemical properties and reactivity.

    1-(2,4,6-Trichlorophenyl)-2-urea: Contains a urea moiety instead of thiourea, leading to variations in biological activity and chemical behavior.

    1-(2,4,6-Trichlorophenyl)-2-thiosemicarbazide: Features a thiosemicarbazide group, which imparts distinct properties compared to thiourea.

The uniqueness of this compound lies in its specific combination of the trichlorophenyl and thiourea groups, which confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(2,4,6-trichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSZPZPGZMEXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NC(=S)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369678
Record name N-(2,4,6-Trichlorophenyl)thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31118-87-3
Record name 31118-87-3
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Record name N-(2,4,6-Trichlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4,6-Trichlorophenyl)thiourea
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